molecular formula C17H19NO B3864365 4-tert-butyl-N-phenylbenzamide CAS No. 65861-72-5

4-tert-butyl-N-phenylbenzamide

Cat. No. B3864365
CAS RN: 65861-72-5
M. Wt: 253.34 g/mol
InChI Key: FIDXHPNSYJUJBQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-phenylbenzamide is a chemical compound with the linear formula C17H19NO . It has a molecular weight of 253.347 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-tert-butyl-N-phenylbenzamide is represented by the linear formula C17H19NO . The ChemSpider database provides more details about its structure .

Scientific Research Applications

Antioxidant Potential

4-tert-butyl-N-phenylbenzamide and its derivatives have been explored for their antioxidant activities. In a study by Storozhok et al. (2013), similar compounds demonstrated potential as antioxidants. They also studied the formation of hydrogen bonds by these molecules, indicating their stability and interaction potential (Storozhok et al., 2013).

Catalysis

The compound has been used as a precursor or a component in catalysis. Zhang et al. (2015) utilized tert-butyl phenyl sulfoxide, a related compound, as a traceless precatalyst for the generation of sulfenate anions. This application demonstrates its utility in facilitating chemical reactions (Zhang et al., 2015).

Surface Functionalization and Solar Cells

Gnichwitz et al. (2010) described the synthesis of cationic dendrons using 4-tert-butyl derivatives, highlighting their application for the surface functionalization of zinc oxide nanoparticles. This application is crucial in the development of dye-sensitized solar cells, demonstrating the compound's potential in renewable energy technologies (Gnichwitz et al., 2010).

Polymerization

4-tert-butyl-N-phenylbenzamide derivatives have also been used in polymerization processes. Ishizone et al. (1993) conducted anionic block copolymerizations of styrene derivatives, including tert-butyl 4-vinylbenzoate. This indicates the compound's relevance in creating new polymeric materials (Ishizone et al., 1993).

Materials Science

In materials science, the tert-butyl group has been studied for its potential in enhancing the properties of certain materials. Tachibana et al. (2004) investigated whether the tert-butyl group is bulky enough to function as an end-cap in certain molecular structures, which is relevant for the design of advanced materials (Tachibana et al., 2004).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye damage, and may be suspected of damaging fertility .

properties

IUPAC Name

4-tert-butyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-17(2,3)14-11-9-13(10-12-14)16(19)18-15-7-5-4-6-8-15/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDXHPNSYJUJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216047
Record name 4-tert-Butyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-phenylbenzamide

CAS RN

65861-72-5
Record name 4-tert-Butyl-N-phenylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065861725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYL-N-PHENYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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